molecular formula C7H16N2 B1610690 Ethyl-pyrrolidin-3-ylmethyl-amine CAS No. 91187-83-6

Ethyl-pyrrolidin-3-ylmethyl-amine

Cat. No.: B1610690
CAS No.: 91187-83-6
M. Wt: 128.22 g/mol
InChI Key: BUQMHUKZYMREQT-UHFFFAOYSA-N
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Description

Ethyl-pyrrolidin-3-ylmethyl-amine is an organic compound featuring a pyrrolidine ring substituted with an ethyl group and a methylamine group

Synthetic Routes and Reaction Conditions:

    Route 1: One common synthetic route involves the reaction of pyrrolidine with ethyl bromide in the presence of a base such as sodium hydride to form ethyl-pyrrolidine. This intermediate is then reacted with formaldehyde and ammonium chloride to introduce the methylamine group.

    Route 2: Another method involves the reductive amination of pyrrolidin-3-ylmethyl ketone with ethylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods:

  • Industrial production typically follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming N-oxides when treated with oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: N-oxides.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Biochemical Analysis

Biochemical Properties

Ethyl-pyrrolidin-3-ylmethyl-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, pyrrolidine derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) with varying degrees of potency . The interaction between this compound and COX-2 involves binding to the enzyme’s active site, thereby inhibiting its catalytic activity. This inhibition can lead to reduced production of pro-inflammatory mediators, highlighting its potential as an anti-inflammatory agent.

Cellular Effects

This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives can modulate the activity of signaling molecules such as Akt, a key player in cell survival and proliferation pathways . By binding to Akt, this compound can alter its phosphorylation status, thereby affecting downstream signaling events. This modulation can lead to changes in gene expression profiles and metabolic activities within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It can bind to specific proteins and enzymes, leading to either inhibition or activation of their functions. For instance, the compound’s interaction with COX-2 results in enzyme inhibition, while its binding to Akt can modulate the enzyme’s activity . These interactions are crucial for the compound’s biological effects, as they influence key cellular processes such as inflammation and cell survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For instance, prolonged exposure to this compound may lead to changes in cell viability and function, depending on the compound’s stability and degradation products . These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as anti-inflammatory activity, while higher doses could lead to toxic or adverse effects . For example, high doses of pyrrolidine derivatives have been associated with neurotoxicity and other adverse outcomes in animal studies . Understanding the dosage effects is crucial for determining the therapeutic window and safety of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, the compound may undergo oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, the compound may interact with P-glycoprotein (P-gp), an efflux transporter expressed in the blood-brain barrier, affecting its distribution in the brain . Understanding these transport mechanisms is important for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the mitochondria could impact cellular energy metabolism and apoptosis. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Ethyl-pyrrolidin-3-ylmethyl-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog without the ethyl and methylamine substitutions.

    N-Methylpyrrolidine: Similar structure but with a methyl group instead of an ethyl group.

    Pyrrolidin-3-ylmethyl-amine: Lacks the ethyl substitution.

Uniqueness: Ethyl-pyrrolidin-3-ylmethyl-amine is unique due to the presence of both ethyl and methylamine groups, which can influence its reactivity and interaction with biological targets. This dual substitution can enhance its utility in synthetic and medicinal chemistry compared to simpler analogs.

Biological Activity

Ethyl-pyrrolidin-3-ylmethyl-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a pyrrolidine ring with an ethyl group attached to the nitrogen atom. This structure allows the compound to interact with various biological targets, influencing neurotransmitter systems and enzyme activities.

Property Details
Molecular Formula C₇H₁₈N₂
Molecular Weight 142.24 g/mol
Functional Groups Amine, Alkyl
Solubility Soluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes:

  • Neurotransmitter Modulation : The compound may enhance or inhibit neurotransmitter release, particularly in the serotonergic and dopaminergic systems. Studies indicate that modifications at the nitrogen atom can significantly affect receptor affinity and activity .
  • Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular processes.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, potentially by modulating neurotransmitter systems or acting as an inhibitor of enzymes involved in neurodegenerative processes. Its lipophilic nature enhances bioavailability, making it a candidate for drug development targeting neurodegenerative diseases.

2. Anticancer Activity

A study evaluated the compound's effect on breast cancer cell lines (MDA-MB-231 and MCF-7). Results demonstrated that certain derivatives significantly decreased cell viability, suggesting potential anticancer properties. For example, compounds derived from similar structures exhibited IC50 values as low as 6.25 µM against triple-negative breast cancer cells .

Cell Line Compound IC50 Value (µM) Effect
MDA-MB-2311f6.25Significant viability decrease
MCF-71d25Moderate viability decrease

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrrolidine derivatives to highlight its unique biological activities:

Compound Name Structural Features Biological Activity
This compoundPyrrolidine ring, ethyl groupNeuroprotective, anticancer potential
Propyl-pyrrolidin-3-ylmethyl-carbamic acidLonger alkyl chainEnhanced receptor affinity
Butyl-pyrrolidin-3-ylmethyl-carbamic acidEven longer alkyl chainAltered pharmacokinetics

Research Findings

Recent studies have focused on the structural modifications of this compound to improve its efficacy. For instance, substituting the ethyl group with larger alkyl chains has been shown to enhance binding affinity to serotonin receptors while maintaining selectivity for dopamine receptors . Additionally, molecular dynamics simulations have provided insights into the binding interactions at the receptor sites, aiding in the design of more potent analogs .

Properties

IUPAC Name

N-(pyrrolidin-3-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-2-8-5-7-3-4-9-6-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQMHUKZYMREQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60542097
Record name N-[(Pyrrolidin-3-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91187-83-6
Record name N-[(Pyrrolidin-3-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 151.65 g (0.695 mole) of N-ethyl-1-(phenylmethyl)-3-pyrrolidinemethanamine, 5 g of 20% palladium on carbon, and 1100 ml of ethanol was shaken in an atmosphere of hydrogen at about 50 psi and at room temperature for 21.6 hours. Another 5 g of 20% palladium on carbon was added and the hydrogenation continued for 24 hours. The catalyst was filtered and the filtrate evaporated under reduced pressure. The residue was distilled under vacuum (88°-91° C., 11.5 mm Hg) to give 66.0 g N-ethyl-3-pyrrolidinemethanamine.
Quantity
151.65 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
1100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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